molecular formula C24H26N4O4S2 B4606800 ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4606800
M. Wt: 498.6 g/mol
InChI Key: CIDSNPURKJPQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrimidinone ring, and a benzothiophene moiety

Preparation Methods

The synthesis of ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving several key reactions:

    Formation of the Pyrimidinone Ring: The synthesis begins with the formation of the pyrimidinone ring by reacting 6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidine-2-thiol with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Benzothiophene Moiety: The next step involves the introduction of the benzothiophene moiety through a cyclization reaction. This can be achieved by heating the intermediate product with a suitable reagent such as sulfur and a base like potassium carbonate.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with ethyl chloroformate to form the desired compound. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially through the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidinone ring, potentially leading to the formation of alcohol derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides.

Scientific Research Applications

ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and pharmaceuticals.

    Materials Science: The compound’s functional groups and aromatic rings make it suitable for incorporation into polymers and other materials with desirable properties such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group and pyrimidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzothiophene moiety can interact with hydrophobic pockets in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    6-AMINO-2-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE:

    Other Benzothiophene Derivatives: Compounds with similar benzothiophene structures but different substituents can exhibit varying properties and applications, highlighting the importance of the specific functional groups present in this compound.

Properties

IUPAC Name

ethyl 2-[[2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-3-32-23(31)21-16-9-4-5-10-17(16)34-22(21)26-20(30)13-33-24-27-19(29)12-18(25)28(24)15-8-6-7-14(2)11-15/h6-8,11-12H,3-5,9-10,13,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDSNPURKJPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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